![molecular formula C12H20F2N2O B1481016 (3-(1,1-Difluoroethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone CAS No. 2098032-89-2](/img/structure/B1481016.png)
(3-(1,1-Difluoroethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone
Overview
Description
Scientific Research Applications
Pharmacokinetics and Drug Metabolism
One study explores the metabolism, excretion, and pharmacokinetics of a closely related compound, a dipeptidyl peptidase IV inhibitor, which progressed to phase 3 for the treatment of type 2 diabetes. The compound was examined in rats, dogs, and humans, revealing insights into its absorption, distribution, metabolism, and excretion patterns (Sharma et al., 2012).
Synthesis of Novel Compounds
Research on synthesizing heterocycles containing both piperidine and pyridine rings addresses challenges in efficient synthesis processes. A study reported a simple and efficient method for synthesizing a compound with structural similarities, highlighting potential applications in organic synthesis (Zhang et al., 2020). Another study focused on the synthesis and structural characterization of a side product in benzothiazinone synthesis, contributing to the development of new anti-tuberculosis drug candidates (Eckhardt et al., 2020).
Antimicrobial Activity
The synthesis and evaluation of 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives for antimicrobial activity highlight the potential therapeutic applications of novel synthetic compounds. These derivatives showed variable and modest activity against tested bacterial and fungal strains, suggesting a path forward for further research in antimicrobial agents (Mallesha & Mohana, 2014).
Mechanism of Action
Target of Action
It is known that similar compounds have been evaluated as inhibitors of dipeptidyl peptidase iv , a protein that plays a significant role in glucose metabolism and is a common target for the treatment of type 2 diabetes .
Mode of Action
If it acts as a dipeptidyl peptidase iv inhibitor, it would likely function by binding to this enzyme and preventing it from breaking down incretin hormones, which stimulate insulin secretion .
Biochemical Pathways
If it acts as a dipeptidyl peptidase iv inhibitor, it would likely impact the incretin system, which plays a crucial role in glucose homeostasis .
Pharmacokinetics
It is mentioned that similar compounds have high oral bioavailability in preclinical species and low plasma protein binding .
Result of Action
If it acts as a dipeptidyl peptidase iv inhibitor, it would likely result in increased levels of incretin hormones, leading to enhanced insulin secretion and decreased blood glucose levels .
Action Environment
Factors such as ph, temperature, and the presence of other substances could potentially impact its stability and efficacy .
properties
IUPAC Name |
[3-(1,1-difluoroethyl)piperidin-1-yl]-pyrrolidin-3-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20F2N2O/c1-12(13,14)10-3-2-6-16(8-10)11(17)9-4-5-15-7-9/h9-10,15H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRQNCUUQWNVBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN(C1)C(=O)C2CCNC2)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1,1-Difluoroethyl)piperidin-1-yl)(pyrrolidin-3-yl)methanone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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